molecular formula C17H20F3N3OS B2723417 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448125-20-9

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2723417
CAS No.: 1448125-20-9
M. Wt: 371.42
InChI Key: DZGDDOFONTXKBU-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic compound that contains functional groups like acetamides, pyrazoles, and phenyl rings with substituents. It is used in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide involves multiple steps. Here's a plausible synthetic route:

  • Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine: : Starting with a pyrazole derivative, trifluoromethylation and subsequent substitution reactions form the desired amine. Reaction conditions might include using reagents such as trifluoroacetic anhydride and hydrazine.

  • Preparation of 4-(isopropylthio)phenylacetic acid: : This can be achieved through electrophilic substitution reactions starting from 4-bromobenzene and isopropylthiol using appropriate catalysts.

  • Amidation Reaction: : Coupling 4-(isopropylthio)phenylacetic acid with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethylamine under dehydration conditions (like with EDCI and HOBt) to yield the final compound.

Industrial Production Methods

In an industrial setting, the production scale-up would involve optimizing reaction conditions for yield and purity, implementing continuous flow systems, and ensuring proper catalyst and solvent recovery to minimize waste and cost.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Oxidation: : Potential oxidation at the sulfur atom to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the acetamide group under catalytic hydrogenation.

  • Substitution: : Electrophilic and nucleophilic substitution reactions at the aromatic ring and pyrazole nitrogen.

Common Reagents and Conditions

Common reagents include hydrogen peroxide (oxidation), lithium aluminum hydride (reduction), and electrophilic halogens (substitution). Reaction conditions often involve controlled temperature, pressure, and inert atmospheres to ensure desired selectivity and yield.

Major Products

Oxidative products like sulfoxides or sulfones, reduced forms such as amines, and substituted derivatives at the phenyl or pyrazole rings are the major products.

Scientific Research Applications

Chemistry

The compound is used as a model substrate in studying reaction mechanisms, particularly those involving sulfur chemistry and trifluoromethyl groups.

Biology

Its derivatives are researched for their potential biological activity, including as enzyme inhibitors or ligands in receptor binding studies due to the presence of pyrazole and phenyl rings.

Medicine

Exploration in pharmacology for potential therapeutic agents, owing to its structure that mimics biological molecules.

Industry

The compound can be a starting material for advanced organic synthesis and materials science applications, including the creation of novel polymers or coatings.

Mechanism of Action

The compound acts through interactions at molecular targets such as enzymes or receptors. The trifluoromethyl and pyrazole groups can play a role in binding affinity and specificity, influencing pathways involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Unique Features

Similar Compounds

  • 4-isopropylthiophenyl compounds: : These compounds share similar reactivity at the sulfur and phenyl group.

  • Trifluoromethyl pyrazoles: : Analogous compounds used in various chemical and biological studies.

  • Acetamide derivatives: : Broadly researched for their roles in pharmaceuticals and industrial chemistry.

That's a deep dive into the world of 2-(4-(isopropylthio)phenyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide. Pretty fascinating stuff, huh?

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3OS/c1-12(2)25-14-5-3-13(4-6-14)11-16(24)21-8-10-23-9-7-15(22-23)17(18,19)20/h3-7,9,12H,8,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGDDOFONTXKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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